molecular formula C8H11N3O2S B1373610 6-amino-N-cyclopropylpyridine-3-sulfonamide CAS No. 1248927-92-5

6-amino-N-cyclopropylpyridine-3-sulfonamide

Cat. No.: B1373610
CAS No.: 1248927-92-5
M. Wt: 213.26 g/mol
InChI Key: RYDRKBXRQXIMTH-UHFFFAOYSA-N
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Description

6-amino-N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol It is characterized by the presence of an amino group, a cyclopropyl group, and a pyridine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 6-amino-3-pyridinesulfonamide with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-amino-N-cyclopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

6-amino-N-cyclopropylpyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-N-cyclopropylpyridine-3-sulfonamide include other sulfonamide derivatives and pyridine-based compounds. Examples include:

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

IUPAC Name

6-amino-N-cyclopropylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDRKBXRQXIMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248927-92-5
Record name 6-amino-N-cyclopropylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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